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Introduction
Vabametkib (formerly ABN401) is an orally bioavailable, potent, and highly selective small-

molecule inhibitor of the mesenchymal-epithelial transition (MET) receptor tyrosine kinase.[1]

Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification,

overexpression, or mutations leading to exon 14 skipping, is a known oncogenic driver in

various solid tumors, most notably in non-small cell lung cancer (NSCLC).[2] Vabametkib is

currently in Phase 2 clinical development for the treatment of advanced solid tumors harboring

c-MET dysregulation, both as a monotherapy and in combination with other targeted agents.[2]

[3] This guide provides an in-depth overview of the mechanism of action of vabametkib,

supported by preclinical and clinical data, detailed experimental methodologies, and visual

representations of the key signaling pathways involved.

Core Mechanism of Action
Vabametkib functions as an ATP-competitive inhibitor of the c-MET kinase. By binding to the

ATP-binding site within the catalytic domain of the MET receptor, vabametkib prevents

autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF),

or in cases of ligand-independent activation.[1][2] This blockade of phosphorylation disrupts the

downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration,

and invasion.[1][4] Preclinical studies have demonstrated that vabametkib effectively inhibits
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both the autophosphorylation of the MET kinase domain and the subsequent activation of its

downstream signaling pathways.[4]

Signaling Pathway Inhibition
The c-MET receptor, upon activation, recruits various adaptor proteins and initiates multiple

downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.

These pathways are central to tumor progression. Vabametkib's inhibition of MET

phosphorylation effectively shuts down these pro-oncogenic signals.
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Caption: Vabametkib inhibits the c-MET signaling pathway.
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Overcoming Resistance to EGFR Tyrosine Kinase
Inhibitors (TKIs)
A significant application of vabametkib is in overcoming acquired resistance to Epidermal

Growth Factor Receptor (EGFR) TKIs in NSCLC. MET amplification is a well-established

mechanism of resistance, occurring in up to 26% of patients who develop resistance to third-

generation EGFR TKIs.[5] In this scenario, MET amplification provides a "bypass track" that

reactivates downstream signaling pathways, such as the PI3K/AKT pathway, rendering the

inhibition of EGFR ineffective.

By co-administering vabametkib with an EGFR TKI like lazertinib, both the primary oncogenic

driver (EGFR mutation) and the resistance mechanism (MET amplification) are targeted

simultaneously. Preclinical data from a patient-derived xenograft (PDX) model with both EGFR

mutation and MET amplification demonstrated a tumor growth inhibition (TGI) rate of 96.6%

with the combination of vabametkib and lazertinib.[5]
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Caption: Vabametkib overcomes EGFR TKI resistance by blocking the MET bypass pathway.

Quantitative Data Summary
The potency and efficacy of vabametkib have been quantified in both preclinical and clinical

studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b8514164?utm_src=pdf-body-img
https://www.benchchem.com/product/b8514164?utm_src=pdf-body
https://www.benchchem.com/product/b8514164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8514164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Preclinical Activity of Vabametkib
Parameter Value/Result Cell Line/Model Notes

c-MET Kinase

Inhibition (IC50)
7 nM Biochemical Assay

Indicates high potency

against the target

kinase.

Tumor Growth

Inhibition (TGI)
24.47% (3 mg/kg) SNU-5 Xenograft

MET-amplified gastric

cancer cell line.[4]

89.49% (30 mg/kg) SNU-5 Xenograft [4]

Tumor Growth

Inhibition (TGI)
51.26% (10 mg/kg) EBC-1 Xenograft

MET-amplified lung

cancer cell line.[4]

77.85% (30 mg/kg) EBC-1 Xenograft [4]

Tumor Growth

Inhibition (TGI)
65.31% (10 mg/kg) SNU638 Xenograft

MET-overexpressing

gastric cancer cell

line.[4]

78.68% (30 mg/kg) SNU638 Xenograft [4]

Combination TGI 96.6% PDX Model

In combination with

Lazertinib in an

EGFR-mutant, MET-

amplified model.[5]

Table 2: Clinical Efficacy and Safety of Vabametkib
(Phase 2 Data)
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Parameter Value Patient Population Source

Objective Response

Rate (ORR)
54% c-MET altered NSCLC [6]

Median Progression-

Free Survival (mPFS)
11.6 months c-MET altered NSCLC [6]

Objective Response

Rate (ORR)
43.2%

MET-altered NSCLC

(Monotherapy)
N/A

Disease Control Rate

(DCR)
97.3%

MET-altered NSCLC

(Monotherapy)
N/A

Grade ≥3 Treatment-

Related Adverse

Events (TRAEs)

10% c-MET altered NSCLC [6]

Experimental Protocols
Detailed experimental protocols for proprietary drug development are often not fully disclosed.

However, based on published research and standard methodologies, representative protocols

for key experiments are described below.

In Vitro Kinase Inhibition (IC50 Determination)
Objective: To determine the concentration of vabametkib required to inhibit 50% of c-MET

kinase activity.

Methodology (Representative): A biochemical assay, such as a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay, is commonly used. Recombinant human c-

MET kinase is incubated with a peptide substrate and ATP in the presence of varying

concentrations of vabametkib. The reaction is allowed to proceed, and then stopped. A

europium-labeled anti-phosphotyrosine antibody is added, which binds to the phosphorylated

substrate. The TR-FRET signal, which is proportional to kinase activity, is measured. Data

are plotted as percent inhibition versus log concentration of vabametkib, and the IC50 value

is calculated using a non-linear regression model.
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Cell-Based Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of vabametkib.

Methodology (as described for ABN401):[4]

Cell Culture: Human cancer cell lines with known MET alterations (e.g., SNU-5, EBC-1)

are cultured under standard conditions.

Animal Model: Female athymic nude mice (5-6 weeks old) are used.

Tumor Implantation: 5 x 106 cells are suspended in Matrigel and injected subcutaneously

into the flank of each mouse.

Treatment: When tumors reach a specified volume (e.g., 150-200 mm³), mice are

randomized into vehicle control and treatment groups. Vabametkib is administered orally

by gavage daily at specified doses (e.g., 3, 10, 30 mg/kg).

Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice

weekly). Tumor volume is calculated using the formula: (length x width²)/2.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size. Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle

control group.
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Caption: Representative workflow for a cell-based xenograft study.
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Patient-Derived Xenograft (PDX) Model
Objective: To assess the efficacy of vabametkib in a model that more closely recapitulates

the heterogeneity of a patient's tumor.

Methodology (Representative):[7][8]

Tissue Acquisition: Fresh tumor tissue is obtained from a consenting patient (e.g., from a

surgical resection or biopsy).

Implantation: The tumor tissue is fragmented and surgically implanted into an

immunocompromised mouse (e.g., NOD-SCID).

Expansion: Once the initial tumor (F0) grows, it is harvested and can be serially passaged

into new cohorts of mice for expansion.

Treatment Study: Mice bearing established PDX tumors are treated with vabametkib
(monotherapy or combination) following a similar procedure as the cell-line xenograft

model. Efficacy is assessed by measuring tumor growth inhibition.

Conclusion
Vabametkib is a potent and selective c-MET inhibitor with a clear mechanism of action. By

targeting the ATP-binding site of the MET kinase, it effectively abrogates downstream signaling,

leading to significant anti-tumor activity in preclinical models of MET-driven cancers.[4] Its

favorable safety profile and demonstrated efficacy in clinical trials, particularly in NSCLC,

position it as a promising therapeutic agent.[6] Furthermore, its ability to overcome a key

mechanism of resistance to EGFR TKIs through combination therapy highlights its potential to

address significant unmet needs in oncology.[5] Ongoing clinical development will further

elucidate the full therapeutic potential of vabametkib across various solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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